molecular formula C22H19N5O2 B11459801 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11459801
M. Wt: 385.4 g/mol
InChI Key: UYIDEMXOMBUFSO-UHFFFAOYSA-N
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with dimethyl and furyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and furyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield dihydroquinazoline derivatives.

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
  • 2-[(4,7-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H19N5O2/c1-12-5-6-15-13(2)24-22(26-17(15)8-12)27-21-23-11-16-18(25-21)9-14(10-19(16)28)20-4-3-7-29-20/h3-8,11,14H,9-10H2,1-2H3,(H,23,24,25,26,27)

InChI Key

UYIDEMXOMBUFSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5

Origin of Product

United States

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